1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Pyrazole N-protection SEM protection yield THP vs PMB comparison

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS 133560-57-3) is an N-protected pyrazole derivative bearing the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. This compound serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis, where the pyrazole NH must be masked to prevent undesired side reactions.

Molecular Formula C9H18N2OSi
Molecular Weight 198.34 g/mol
CAS No. 133560-57-3
Cat. No. B1356736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole
CAS133560-57-3
Molecular FormulaC9H18N2OSi
Molecular Weight198.34 g/mol
Structural Identifiers
SMILESC[Si](C)(C)CCOCN1C=CC=N1
InChIInChI=1S/C9H18N2OSi/c1-13(2,3)8-7-12-9-11-6-4-5-10-11/h4-6H,7-9H2,1-3H3
InChIKeyUIPXBTCPQJIXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS 133560-57-3): A Core N-SEM-Protected Pyrazole Building Block for Regioselective Synthesis


1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS 133560-57-3) is an N-protected pyrazole derivative bearing the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. This compound serves as a versatile intermediate in medicinal chemistry and heterocyclic synthesis, where the pyrazole NH must be masked to prevent undesired side reactions. The SEM group is introduced via alkylation of the parent pyrazole with SEM-Cl under basic conditions [1]. Unlike simple N-alkyl pyrazoles, the SEM substituent imparts distinct stability and reactivity profiles that are critical for multi-step synthetic sequences, particularly those involving transition-metal-catalyzed cross-coupling and directed C–H functionalization [2].

Why 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole Cannot Be Replaced by Common N-Boc, N-THP or N-Benzyl Pyrazoles in Regioselective Syntheses


The choice of N-protecting group on pyrazole is not trivial; it directly dictates the success of downstream reactions. A generic substitution with N-Boc, N-THP, or N-Benzyl analogs frequently leads to substantial yield losses, poor regioselectivity, or complete reaction failure. The SEM group uniquely balances steric bulk, electronic influence, and stability: it is sufficiently robust to withstand basic and nucleophilic conditions yet can be cleaved selectively under mild fluoride or acidic conditions. In contrast, N-Boc pyrazoles often decompose under Pd-catalyzed cross-coupling conditions [1], while N-THP and N-PMB pyrazoles exhibit markedly lower protection yields and cross-coupling efficiency [2]. The quantitative evidence below demonstrates why 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is the preferred starting material when high-yielding, regiocontrolled pyrazole functionalization is required.

Quantitative Differential Performance of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole versus N-THP, N-PMB, and Unprotected Pyrazoles


Protection Efficiency: SEM Delivers 98% Yield vs. 76% (THP) and 17% (PMB)

In a direct comparison of protecting group efficiency on a pyrazole substrate, the SEM group was installed in 98% isolated yield, significantly outperforming THP (76%) and PMB (17%) under optimized conditions [1]. These yields were measured for the protection of the pyrazole N–H of compound 8 to give compound 7. The nearly quantitative yield translates into reduced material waste and lower procurement volume requirements, directly impacting cost-efficiency in multi-step synthetic campaigns.

Pyrazole N-protection SEM protection yield THP vs PMB comparison

Cross-Coupling Competence: SEM-Protected Pyrazole Achieves 53% Yield vs. 18% (THP) and 39% (PMB) in Buchwald Coupling

When evaluating the performance of protected pyrazoles in a Pd-catalyzed Buchwald-type cross-coupling (conversion of 4 to 16), the SEM-protected substrate afforded the coupled product in 53% isolated yield, compared to only 18% for the THP analog and 39% for the PMB analog [1]. The cross-coupling conditions used Pd2dba3 (10 mol%), Ruphos (20 mol%), KHMDS (2 eq.), and 3-methylmorpholine (10 eq.). The SEM variant also demonstrated superior product purity (>99% after a single chromatographic step) versus 90% for PMB after one column.

Pd-catalyzed cross-coupling Buchwald coupling Protected pyrazole reactivity

Regioselective C–H Arylation: The SEM Switch Enables Sequential C5/C3 Di-Arylation Not Achievable with Other Protecting Groups

A unique structural feature of the SEM group is its ability to undergo a thermal transposition from one pyrazole nitrogen to the other (the 'SEM switch'), converting an unreactive C-3 position into a reactive C-5 position. This strategy enabled the first catalytic intermolecular C–H arylation of pyrazoles with complete regiocontrol, delivering 3,4,5-triarylpyrazoles in good to excellent yields (typically 65–85% over two steps) [1]. Standard N-alkyl or N-Boc pyrazoles lack this transposition capability and give intractable mixtures of regioisomers under analogous conditions.

Regioselective C–H arylation SEM switch transposition Triarylpyrazole synthesis

Deprotection Orthogonality: SEM Group Removed in 70% Yield Under Acidic Conditions, Offering Complementary Cleavage to Base-Labile Protecting Groups

While the SEM group's deprotection yield (70% using AcCl/MeOH) is lower than that of PMB (96% with TFA) and THP (84% with HCl/MeOH), this moderate lability is advantageous when orthogonal deprotection schemes are required [1]. The SEM group is stable under basic conditions that would cleave N-Cbz or N-Boc groups, yet it can be removed with fluoride (e.g., TBAF) or mild acid without affecting acid-sensitive functionality elsewhere in the molecule. This enables sequential deprotection strategies not possible with the more labile THP or PMB groups.

SEM deprotection Acidic deprotection Orthogonal protecting group strategy

High-Value Application Scenarios for 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrazole (133560-57-3)


Scalable Synthesis of Regiodefined 3,4,5-Triarylpyrazoles via Sequential C–H Arylation Using the SEM Switch

For medicinal chemistry programs requiring fully substituted pyrazole cores with precise control of aryl group placement, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is the starting material of choice. The SEM group first directs C-5 arylation, then undergoes thermal transposition to enable C-3 arylation, delivering triarylpyrazoles in 65–85% yields with complete regiocontrol [1]. No other protecting group provides this sequential C–H functionalization capability. This strategy was demonstrated on a range of aryl bromides and is compatible with electron-deficient, electron-neutral, and heteroaryl coupling partners [1].

Library Synthesis of 4,5-Diarylpyrazoles via Suzuki–Miyaura Cross-Coupling with Superior Yields and Purity

When generating arrays of 4,5-diarylpyrazoles for structure–activity relationship (SAR) exploration, the SEM-protected pyrazole outperforms N-THP and N-PMB analogues in both cross-coupling yield (53% vs. 18% and 39%, respectively) and crude purity (>99% vs. 90%) [1]. The higher yield and reduced purification burden translate directly into higher throughput and lower cost per compound in library production. The SEM group can subsequently be removed under acidic conditions (AcCl/MeOH, 70% yield) to afford the free NH pyrazole for further diversification [1].

Multi-Step Synthesis Requiring Orthogonal N-Protection Strategy (Base-Stable, Acid-/Fluoride-Removable)

In complex synthetic routes where base-labile protecting groups (e.g., N-Boc, N-Cbz) are used elsewhere, 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole provides an orthogonal protecting group that is stable to strong bases (e.g., KHMDS, LDA) and nucleophilic conditions [1]. It can be selectively removed with fluoride ion (TBAF) or AcCl/MeOH without disturbing other acid- or hydrogenolysis-sensitive functionality. This orthogonality is critical for the synthesis of polyfunctional drug candidates where traditional N-protected pyrazoles fail due to premature deprotection or decomposition [2].

Regioselective N-Alkylation of Pyrazoles with Minimal By-Product Formation

Direct N-alkylation of unprotected pyrazoles often yields mixtures of regioisomers due to competing tautomeric pathways. The SEM-protected pyrazole circumvents this problem: the bulk of the SEM group imparts sufficient steric bias to direct alkylation exclusively to the desired nitrogen, enabling the synthesis of single N-alkylpyrazole regioisomers in high purity [1]. This is particularly valuable for the preparation of N-substituted pyrazole pharmacophores where regioisomeric purity is essential for biological activity.

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